Pillared vs. Bilayered Architecture with Zr(IV) and Th(IV)
Under identical synthetic conditions with Th(IV) and Zr(IV) ions, p,p″-terphenyl-bis-phosphonic acid (the target compound) yields a pillared geometry where inorganic layers are covalently bridged by the terphenyl units, whereas p-terphenylphosphonic acid (the monophosphonic analog) forms a bilayered structure with terphenyl moieties confined within each layer [1]. Mixed-component phases combining both mono- and bisphosphonic acids were also demonstrated, confirming the direct structural role of the second phosphonate group in establishing interlayer connectivity.
| Evidence Dimension | Resulting solid-state architecture (interlayer connectivity) |
|---|---|
| Target Compound Data | Pillared geometry — inorganic layers bridged by terphenyl units |
| Comparator Or Baseline | p-Terphenylphosphonic acid (mono, CAS 332840-46-7): bilayered structure — no interlayer bridging |
| Quantified Difference | Qualitative but definitive: covalent pillaring vs. non-pillared bilayers; distinct powder X-ray diffraction patterns confirm different phases |
| Conditions | Aqueous/organic synthesis with Th(IV) and Zr(IV) salts at elevated temperature; identical stoichiometry and reaction conditions for both acids |
Why This Matters
The pillared architecture uniquely accessible with the bisphosphonic acid creates interlayer porosity essential for gas adsorption, molecular sieving, and intercalation chemistry—functions fundamentally inaccessible with the monophosphonic analog.
- [1] Dines MB, Griffith PC. Synthesis and characterization of layered tetravalent metal terphenyl mono- and bis-phosphonates. Polyhedron, 1983, 2(7), 607-611. doi:10.1016/S0277-5387(00)81519-3 View Source
